(2E)-1-(4-hydroxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one
Description
Properties
IUPAC Name |
(E)-1-(4-hydroxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O2/c1-12-2-4-13(5-3-12)6-11-16(18)14-7-9-15(17)10-8-14/h2-11,17H,1H3/b11-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSNQCLMGWCDWPM-IZZDOVSWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-1-(4-hydroxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-hydroxybenzaldehyde and 4-methylacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions for several hours. After the reaction is complete, the product is purified through recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to increase yield and efficiency. Continuous flow reactors and automated systems are often employed to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
(2E)-1-(4-hydroxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into dihydrochalcones.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under controlled conditions.
Major Products Formed
Oxidation: Quinones
Reduction: Dihydrochalcones
Substitution: Halogenated or nitrated derivatives
Scientific Research Applications
Medicinal Chemistry
Antioxidant Activity
Chalcones, including (2E)-1-(4-hydroxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one, exhibit strong antioxidant properties. Research indicates that these compounds can scavenge free radicals, thereby protecting cells from oxidative stress. A study demonstrated that derivatives of this compound significantly inhibited lipid peroxidation in biological systems .
Anticancer Properties
Numerous studies have highlighted the anticancer potential of chalcones. For instance, (2E)-1-(4-hydroxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one has shown promise in inhibiting the proliferation of cancer cells. In vitro studies revealed that this compound can induce apoptosis in various cancer cell lines, including breast and colon cancer cells .
| Study | Type of Cancer | Observed Effect |
|---|---|---|
| Breast Cancer | Induced apoptosis and inhibited cell proliferation | |
| Colon Cancer | Reduced tumor growth in xenograft models |
Agricultural Applications
Pesticidal Activity
Chalcones have been investigated for their pesticidal properties. (2E)-1-(4-hydroxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one has demonstrated effectiveness against certain plant pathogens and pests. Field trials indicated that formulations containing this compound reduced pest populations significantly compared to control treatments .
Materials Science
Photovoltaic Applications
Research into organic photovoltaics has identified chalcones as potential materials for solar energy conversion. The unique electronic properties of (2E)-1-(4-hydroxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one make it suitable for use in organic solar cells. Studies show that incorporating this compound into photovoltaic devices enhances their efficiency due to improved light absorption characteristics .
Case Studies
-
Antioxidant Efficacy in Biological Systems
- A study evaluated the antioxidant capacity of (2E)-1-(4-hydroxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one using various assays (DPPH, ABTS). Results showed significant scavenging activity, suggesting its potential as a dietary supplement or therapeutic agent against oxidative stress-related diseases .
- Inhibition of Cancer Cell Growth
-
Field Trials for Pest Control
- A series of field trials assessed the efficacy of (2E)-1-(4-hydroxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one as a biopesticide. Results showed a 70% reduction in aphid populations on treated plants compared to untreated controls, highlighting its potential as an environmentally friendly pest management solution .
Mechanism of Action
The mechanism of action of (2E)-1-(4-hydroxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. In biological systems, it can modulate enzyme activities, inhibit cell proliferation, and induce apoptosis in cancer cells. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress.
Comparison with Similar Compounds
Comparison with Structurally Similar Chalcones
Substitution Patterns and Electronic Effects
The biological activity of chalcones is highly dependent on the electronic nature and positions of substituents. A summary of key analogs and their activities is provided in Table 1 .
Table 1: Comparison of Chalcone Derivatives
Key Observations:
- Hydroxyl vs.
- Methoxy vs. Methyl : Methoxy substitution (e.g., 2h ) increases IC50 compared to fluorine (2j ), suggesting electron-donating groups reduce potency. The target compound’s methyl group on ring B may similarly diminish activity .
Biological Activity
(2E)-1-(4-hydroxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one, commonly referred to as a chalcone, is a compound with notable biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
- Molecular Formula: C16H14O2
- Molecular Weight: 238.28 g/mol
- CAS Number: 155269-24-2
Chalcones are characterized by their two aromatic rings connected by a three-carbon α,β-unsaturated carbonyl system. The presence of hydroxy and methyl groups in this compound enhances its biological activity compared to other chalcones.
The biological activity of (2E)-1-(4-hydroxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one is attributed to several mechanisms:
- Antioxidant Activity: The compound exhibits significant antioxidant properties by scavenging free radicals and reducing oxidative stress, which is crucial in preventing cellular damage.
- Anti-inflammatory Effects: It modulates inflammatory pathways, potentially inhibiting the expression of pro-inflammatory cytokines.
- Anticancer Activity: Research indicates that this chalcone can induce apoptosis in various cancer cell lines through:
Anticancer Properties
A study focusing on the antiproliferative effects of chalcone derivatives demonstrated that (2E)-1-(4-hydroxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one significantly inhibits the growth of melanoma cells. The compound was found to induce apoptosis and cell cycle arrest, leading to decreased viability in treated cells .
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| A2058 | 10.5 | Apoptosis induction |
| BLM | 12.3 | G2/M phase arrest |
Antimicrobial Activity
The compound has also shown promising antibacterial and antifungal activities against various pathogens. Its effectiveness was evaluated through Minimum Inhibitory Concentration (MIC) assays:
| Microorganism | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.025 |
| Escherichia coli | 0.020 |
| Candida albicans | 0.015 |
These results indicate that (2E)-1-(4-hydroxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one has potential as a therapeutic agent against infections caused by resistant strains .
Study on Melanoma Cells
In a detailed investigation, the effects of (2E)-1-(4-hydroxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one on melanoma cells were assessed over 72 hours. The study revealed:
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing (2E)-1-(4-hydroxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound is typically synthesized via Claisen-Schmidt condensation between 4-hydroxyacetophenone and 4-methylbenzaldehyde. Key parameters include:
- Base Catalysts : NaOH or KOH in ethanol/water mixtures (60–80°C) yield 65–75% purity. Prolonged heating (>6 hours) may degrade the α,β-unsaturated ketone .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve reaction rates but require careful pH control to avoid side products like dimerization .
- Workup : Acidic quenching followed by recrystallization (ethanol/water) enhances purity to >95% .
Q. How can spectroscopic techniques (NMR, IR, XRD) be used to confirm the E-configuration and structural integrity of this compound?
- Methodological Answer :
- NMR : The trans (E) configuration is confirmed by coupling constants () between Hα and Hβ protons in H NMR. Aromatic protons from the 4-hydroxyphenyl group appear as a doublet near δ 6.8–7.2 ppm .
- IR : Strong carbonyl stretching at 1660–1680 cm⁻¹ and O–H stretching (phenolic) at 3200–3400 cm⁻¹ .
- XRD : Single-crystal X-ray diffraction reveals dihedral angles between aromatic rings (typically 10–25°) and confirms planar geometry of the enone system .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data for this compound across different studies?
- Methodological Answer : Discrepancies in antimicrobial or anticancer activity often arise from:
- Assay Conditions : Variations in solvent (DMSO vs. ethanol) affect solubility and bioavailability. Standardize using ISO 10993-5 for cytotoxicity assays .
- Structural Analogues : Compare with halogenated derivatives (e.g., 4-bromo or 4-chloro substitutions) to isolate the role of the hydroxyl and methyl groups .
- Data Normalization : Use IC₅₀ values normalized to positive controls (e.g., doxorubicin for anticancer studies) to ensure cross-study comparability .
Q. How can computational modeling (DFT, molecular docking) predict the compound’s reactivity and binding affinity to biological targets?
- Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to compute frontier molecular orbitals (HOMO-LUMO gap ~4.5 eV) and electrostatic potential maps, highlighting nucleophilic sites (e.g., carbonyl oxygen) .
- Docking Studies : Use AutoDock Vina to model interactions with COX-2 or EGFR kinases. The 4-hydroxyphenyl group shows hydrogen bonding with active-site residues (e.g., Lys532 in COX-2), while the methylphenyl moiety contributes to hydrophobic packing .
Q. What are the challenges in analyzing oxidative degradation products of this compound, and how can HPLC-MS mitigate them?
- Methodological Answer :
- Degradation Pathways : Exposure to UV light or H₂O₂ generates epoxides (m/z +16) and quinone derivatives (m/z +14). These products complicate bioactivity interpretations .
- HPLC-MS Protocol : Use a C18 column (gradient: 0.1% formic acid in acetonitrile/water) with ESI+ ionization. Monitor [M+H]⁺ ions at m/z 281 (parent) and 297 (epoxide) .
Comparative and Mechanistic Questions
Q. How does the substitution pattern (hydroxyl vs. methoxy or halogen groups) influence the compound’s photophysical properties?
- Methodological Answer :
- UV-Vis Spectroscopy : The hydroxyl group induces a bathochromic shift (λₐᵦₛ ≈ 320 nm) due to extended conjugation, whereas methoxy substitutions reduce absorbance intensity by ~20% .
- Fluorescence Quenching : Electron-withdrawing groups (e.g., -NO₂) enhance quenching efficiency in solvent polarity studies (e.g., ethanol vs. cyclohexane) .
Q. What experimental evidence supports the role of this compound as a radical scavenger, and how does it compare to natural antioxidants like quercetin?
- Methodological Answer :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
